3,4-Dimethyl-6-(4-methylbenzoyl)cyclohex-3-ene-1-carboxylic acid
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Overview
Description
3,4-Dimethyl-6-(4-methylbenzoyl)cyclohex-3-ene-1-carboxylic acid is an organic compound with a complex structure that includes a cyclohexene ring substituted with methyl groups and a benzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-6-(4-methylbenzoyl)cyclohex-3-ene-1-carboxylic acid typically involves multiple steps, starting from simpler organic molecules One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the cyclohexene ring
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-6-(4-methylbenzoyl)cyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group or the cyclohexene ring to a cyclohexane ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3,4-Dimethyl-6-(4-methylbenzoyl)cyclohex-3-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3,4-Dimethyl-6-(4-methylbenzoyl)cyclohex-3-ene-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, influencing the activity of these targets. Pathways involved may include signal transduction, metabolic regulation, and other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- Cyclohex-3-ene-1-carboxylic acid
- 3,4-Dimethylcyclohex-3-ene-1-carboxylic acid
- 6-(4-Methylbenzoyl)cyclohex-3-ene-1-carboxylic acid
Uniqueness
3,4-Dimethyl-6-(4-methylbenzoyl)cyclohex-3-ene-1-carboxylic acid is unique due to the specific arrangement of its substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
3,4-dimethyl-6-(4-methylbenzoyl)cyclohex-3-ene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O3/c1-10-4-6-13(7-5-10)16(18)14-8-11(2)12(3)9-15(14)17(19)20/h4-7,14-15H,8-9H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCGIYLABOLXML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(C(C1)C(=O)C2=CC=C(C=C2)C)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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